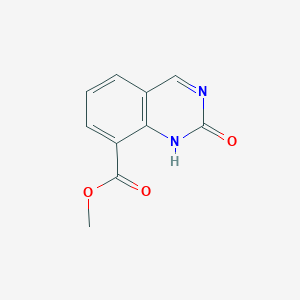

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

methyl 2-oxo-1H-quinazoline-8-carboxylate |

InChI |

InChI=1S/C10H8N2O3/c1-15-9(13)7-4-2-3-6-5-11-10(14)12-8(6)7/h2-5H,1H3,(H,11,12,14) |

InChI Key |

CTCGMZQEPLDHFL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC(=O)N=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives:

Mechanism:

The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate before eliminating methanol .

Condensation Reactions

The oxo group participates in condensation with amines and nucleophiles:

Key intermediates like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives form via Knoevenagel-type condensations .

Cyclization Reactions

Hydrazine hydrate induces cyclization to form fused heterocycles:

Mechanism:

-

Nucleophilic attack by hydrazine on the nitrile group.

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or alcohols:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., benzylamine) | DMF, triethylamine, reflux 4h | Quinazoline-8-amide derivatives | 65% | |

| Potassium tert-butoxide | Room temperature | Tert-butyl esters | 58% |

Mechanistic Insights

Scientific Research Applications

Synthesis of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester

The synthesis of 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature, including one-pot three-component reactions that efficiently yield this compound alongside other derivatives.

Table 1: Synthesis Methods and Yields

| Method | Description | Yield (%) |

|---|---|---|

| Method A | One-pot reaction with isatoic anhydride and amines | 75% |

| Method B | Cyclization of substituted anilines with carboxylic acids | 68% |

| Method C | Microwave-assisted synthesis | 85% |

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazoline derivatives, including 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that compounds derived from 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester exhibited IC50 values ranging from 5 to 15 µM against the MCF-7 breast cancer cell line. The mechanism of action appears to involve disruption of microtubule formation and induction of apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Microtubule disruption |

| HeLa | 7 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, research has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it may help increase acetylcholine levels in the brain, thereby improving cognitive function.

Case Study: Acetylcholinesterase Inhibition

In a study assessing the compound's inhibitory effects on acetylcholinesterase, results showed an IC50 value of 4 µM, indicating strong potential for therapeutic use in Alzheimer's disease management.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with other 2-oxo-2,3-dihydro heterocyclic esters, including:

Table 1: Structural and Molecular Comparison

Key Observations:

Core Heterocycle Differences :

- Quinazoline : A larger bicyclic system (benzene + pyrimidine) likely enhances planar rigidity, influencing binding affinity in biological targets .

- Indole/Benzimidazole : Smaller bicyclic systems with nitrogen positioning affecting electronic properties and metabolic stability .

Substituent Positioning :

- The methyl ester at position 8 in the quinazoline derivative may confer distinct reactivity compared to position 6 in the indole analog, altering hydrolysis rates or synthetic utility .

Table 2: Reactivity and Stability

- Esterase Activity : Enzymes like carboxylesterases (e.g., MhpC superfamily) hydrolyze methyl esters, impacting pharmacokinetics .

Biological Activity

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological profile, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, characterized by a bicyclic structure that includes a quinazoline ring. The methyl ester modification enhances its solubility and bioavailability, making it a promising candidate for drug development.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester. For instance:

- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in a study involving the MDA-MB-231 breast cancer cell line, compounds derived from quinazolinone showed IC50 values ranging from 0.36 to 40.90 μM, with specific derivatives demonstrating even lower values .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Quinazolinone derivatives are known to act as small molecule inhibitors targeting kinases and other proteins critical for tumor growth .

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- COX Inhibition : Quinazolinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. A study reported that specific hybrids demonstrated significant COX-2 selective inhibition, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

The antimicrobial efficacy of 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester has been documented in various studies:

- Broad Spectrum : Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their interaction with microbial targets, leading to effective inhibition of bacterial growth .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of modified quinazolinones revealed that the introduction of various substituents significantly altered their biological activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against Caco-2 and A549 cancer cell lines .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| CA1-e | A2780 | 22.76 |

| CA1-g | HepG-2 | 37.59 |

| CA1-f | MDA-MB-231 | 70–90 |

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, several quinazolinone derivatives were synthesized and tested for their ability to inhibit lipoxygenase (LOX) activity. The results indicated that certain esters displayed LOX-inhibiting activities comparable to standard reference compounds like nordihydroguaiaretic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.